molecular formula C10H18O B13315680 {Spiro[4.4]nonan-1-yl}methanol

{Spiro[4.4]nonan-1-yl}methanol

Cat. No.: B13315680
M. Wt: 154.25 g/mol
InChI Key: LEOFSZGHTWYFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{Spiro[4.4]nonan-1-yl}methanol is a versatile spirocyclic chemical scaffold of significant interest in medicinal chemistry and materials science. The spiro[4.4]nonane skeleton provides a rigid, three-dimensional framework that is valuable for exploring novel chemical space in drug discovery. This compound serves as a key synthetic intermediate for constructing more complex, bioactive molecules. The primary hydroxyl group is a handle for further functionalization, allowing researchers to link the spirocyclic core to other pharmacophores or functional groups. Compounds based on the 1-azaspiro[4.4]nonane ring system, a close nitrogen-containing analogue, are present in alkaloids and synthetic compounds with marked biological activities, including potent antiproliferative effects against cancer cells . The spiro[4.4]nonane structure is also investigated in the development of novel materials, such as potential biolubricants, where the stable ring system can enhance physicochemical properties . As a reagent, this compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

spiro[4.4]nonan-4-ylmethanol

InChI

InChI=1S/C10H18O/c11-8-9-4-3-7-10(9)5-1-2-6-10/h9,11H,1-8H2

InChI Key

LEOFSZGHTWYFGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCC2CO

Origin of Product

United States

Chemical Reactivity and Transformations of Spiro 4.4 Nonan 1 Yl Methanol and Its Functionalized Derivatives

Reactivity of the Hydroxyl Functional Group in Spiro[4.4]nonan-1-yl Alcohols

The hydroxyl group in spiro[4.4]nonan-1-yl alcohols, such as {Spiro[4.4]nonan-1-yl}methanol, serves as a versatile handle for a variety of chemical transformations. Its reactivity is central to the synthesis of more complex spirocyclic structures.

To facilitate nucleophilic substitution, the hydroxyl group, being a poor leaving group, must first be converted into a more reactive functional group. A common strategy is its transformation into a sulfonate ester, such as a mesylate or tosylate. This conversion is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., methanesulfonyl chloride for mesylation) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles.

For instance, the mesylation of a hydroxyl group on a spiro[4.4]nonane ring system prepares the molecule for subsequent intramolecular cyclization reactions, a key step in the synthesis of polycyclic natural products. The activation of a primary alcohol, such as the hydroxymethyl group in this compound, proceeds readily under standard mesylation conditions.

Table 1: Activation of Hydroxyl Groups in Spiro[4.4]nonan-1-yl Alcohols

Reaction Type Reagents Product Purpose
Mesylation Methanesulfonyl chloride (MsCl), Triethylamine (Et3N) or Pyridine Spiro[4.4]nonan-1-yl methyl mesylate Conversion of OH to a good leaving group for SN2 reactions.
Tosylation p-Toluenesulfonyl chloride (TsCl), Pyridine Spiro[4.4]nonan-1-yl methyl tosylate Similar to mesylation, creates an excellent leaving group.

The hydroxyl group of this compound can also undergo alkylation to form ethers and acylation to form esters. Alkylation is often carried out under basic conditions, for example, using sodium hydride to deprotonate the alcohol followed by the addition of an alkyl halide (Williamson ether synthesis). This method allows for the introduction of a variety of alkyl chains onto the spirocyclic framework.

Acylation, the formation of esters, is readily accomplished by treating the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. These esterification reactions are fundamental in modifying the properties of the parent alcohol and for installing protecting groups during a multi-step synthesis.

Table 2: Alkylation and Acylation of this compound

Reaction Type Reagents Functional Group Formed

Chemical Transformations of Ketone Moieties within Spiro[4.4]nonane-1,6-diones

Spiro[4.4]nonane-1,6-dione, possessing two carbonyl groups, is a key intermediate for the synthesis of various spirocyclic compounds. The reactivity of these ketone moieties allows for a diverse range of chemical transformations.

The oxidation of ketones within the spiro[4.4]nonane framework can lead to the formation of more complex structures, such as lactones. A notable example is the Baeyer-Villiger oxidation, where treatment of a cyclic ketone with a peroxy acid (e.g., m-CPBA) results in the insertion of an oxygen atom adjacent to the carbonyl group, forming an ester (lactone). In the case of spiro[4.4]nonane-1,6-dione, this reaction can proceed at one or both of the ketone groups, potentially leading to the formation of spiro-dilactones. The regioselectivity of the oxygen insertion is dependent on the substitution pattern of the cyclopentanone (B42830) rings.

The reduction of the ketone groups in spiro[4.4]nonane-1,6-dione to the corresponding alcohols is a fundamental transformation. This can be achieved using a variety of reducing agents. For the complete reduction of both ketones to hydroxyl groups, powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically employed. If a selective reduction of one ketone is desired, milder or sterically hindered reducing agents may be used, although achieving high selectivity can be challenging due to the similar reactivity of the two carbonyl groups. The stereochemical outcome of the reduction, leading to different diastereomers of spiro[4.4]nonane-1,6-diol, is also an important consideration.

Table 3: Reduction of Spiro[4.4]nonane-1,6-dione

Reducing Agent Product
Lithium aluminum hydride (LiAlH4) Spiro[4.4]nonane-1,6-diol
Sodium borohydride (B1222165) (NaBH4) Spiro[4.4]nonane-1,6-diol

The carbonyl carbons in spiro[4.4]nonane-1,6-dione are electrophilic and thus susceptible to attack by nucleophiles. A wide array of carbon and heteroatom nucleophiles can be added to the ketone groups. For example, Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add alkyl or aryl groups, leading to the formation of tertiary alcohols after acidic workup.

Another important class of reactions is the Wittig reaction, which involves the use of a phosphonium (B103445) ylide to convert a ketone into an alkene. This reaction is a powerful tool for carbon-carbon bond formation and can be used to introduce exocyclic double bonds onto the spiro[4.4]nonane framework.

Table 4: Nucleophilic Additions to Spiro[4.4]nonane-1,6-dione

Reaction Type Nucleophile/Reagents Product Type
Grignard Reaction Grignard reagent (R-MgX), then H3O+ Tertiary alcohol
Wittig Reaction Phosphonium ylide (Ph3P=CHR) Alkene

Intramolecular Cyclization and Rearrangement Processes Leading to Spiro[4.4]nonane Ring Systems

Intramolecular reactions of functionalized this compound derivatives provide a powerful strategy for the construction of more complex and often polycyclic spiro[4.4]nonane systems. These processes, driven by the inherent ring strain and stereoelectronic properties of the spirocyclic core, can lead to significant molecular reorganization and the formation of novel ring systems.

One notable example involves the tandem Nazarov cyclization/semipinacol rearrangement. This powerful cascade reaction has been utilized to construct chiral spiro[4.4]nonane-1,6-diones from acyclic precursors. pku.edu.cnnih.gov While not starting directly from this compound, the principles of this rearrangement are highly relevant. In this sequence, a divinyl ketone precursor undergoes a 4π-electrocyclization (Nazarov cyclization) to form a cyclopentenyl cation intermediate. This is followed by a semipinacol rearrangement, where a carbon atom migrates to the adjacent carbocation, leading to the expansion of a ring and the formation of the spiro[4.4]nonane skeleton. pku.edu.cnnih.gov An organocatalytic asymmetric version of this reaction has been developed, affording chiral spiro[4.4]nonane-1,6-diones in high yield and enantiomeric excess. pku.edu.cnnih.govchemrxiv.org

Another significant rearrangement process is the Pd(II)-mediated 1,5-vinyl shift observed in carboxy-substituted spiro[4.4]nonatrienes. This reaction transforms the spirocyclic system into annulated fulvenes. rsc.orgnih.gov The proposed mechanism involves an oxidative Heck cascade, leading to a vinyl-palladium intermediate that undergoes the key 1,5-vinyl shift, ultimately resulting in a fused bicyclic system. nih.gov

Domino radical bicyclization represents another effective intramolecular cyclization strategy for accessing functionalized spiro[4.4]nonane systems. For instance, the synthesis of 1-azaspiro[4.4]nonane derivatives has been achieved through the radical cyclization of appropriately designed oxime ethers. acs.org This process involves the formation and subsequent intramolecular capture of alkoxyaminyl radicals, leading to the construction of the spiro-pyrrolidine ring in a single step. acs.org

Furthermore, the reactivity of derivatives of this compound itself can be harnessed to induce rearrangements. For example, the reaction of (1-(benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol, a substituted derivative, with methanesulfonyl chloride does not simply yield the expected mesylate. Instead, it can lead to rearranged products, highlighting the propensity of the spiro[4.4]nonane system to undergo skeletal transformations upon activation of the hydroxymethyl group. mdpi.com

Table 1: Examples of Intramolecular Cyclization and Rearrangement Reactions

Reaction Type Starting Material Type Product Type Key Reagents/Conditions Reference
Nazarov Cyclization/Semipinacol Rearrangement Divinyl ketones with a cyclobutanol (B46151) motif Chiral Spiro[4.4]nonane-1,6-diones Chiral Brønsted acid catalyst pku.edu.cnchemrxiv.org
Pd(II)-mediated 1,5-vinyl Shift Carboxy-substituted spiro[4.4]nonatriene Annulated fulvenes Pd(OAc)₂, ligand, oxidant rsc.orgnih.gov
Domino Radical Bicyclization O-benzyl oxime ethers with alkenyl and aryl/alkynyl groups 1-Azaspiro[4.4]nonane derivatives Bu₃SnH, AIBN or Et₃B acs.org
Rearrangement upon Derivatization Substituted (1-azaspiro[4.4]nonan-6-yl)methanol Rearranged spirocyclic products Methanesulfonyl chloride, triethylamine mdpi.com

Derivatization Strategies for Expanding the Chemical Space of Spiro[4.4]nonane Architectures

The hydroxymethyl group of this compound serves as a versatile handle for a multitude of derivatization reactions, enabling the expansion of the chemical space of spiro[4.4]nonane architectures. These modifications are crucial for modulating the physicochemical properties of the parent molecule and for introducing new functionalities for various applications, including the development of chiral ligands and biologically active compounds. rsc.orgresearchgate.net

A primary strategy for derivatization involves the transformation of the alcohol functionality. The hydroxyl group can be readily converted into a good leaving group, such as a mesylate or tosylate, by reaction with the corresponding sulfonyl chlorides. mdpi.com These activated intermediates are then susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For instance, reaction with PPh₃-CBr₄ can be used to convert the alcohol to a bromide, which can then participate in further coupling reactions. mdpi.com

The spiro[4.4]nonane skeleton itself can be constructed with functional groups that are amenable to further modification. For example, 2-oxaspiro[4.4]nonane-1,3-dione, a related spirocyclic anhydride, can be synthesized and subsequently reacted with various nucleophiles to create a diverse library of derivatives. researchgate.net In one such application, Friedel-Crafts acylation of aromatic compounds with 2-oxaspiro[4.4]nonane-1,3-dione, followed by cyclization with hydrazine (B178648) derivatives, has been employed to synthesize novel spiro[cycloalkane-pyridazinone] derivatives. researchgate.net This approach effectively expands the spiro[4.4]nonane core into more complex heterocyclic systems.

Furthermore, the development of synthetic methodologies for introducing unsaturation and heteroatoms into the spiro[4.4]nonane framework is a key strategy for expanding its chemical space. Electrophilic cyclization of 5-alkynyl-4-(4-methoxyphenyl)pyridines with molecular iodine has been shown to produce iodo-substituted spiro-fused pyridines, demonstrating a method for creating functionalized, heteroaromatic spiro compounds. metu.edu.tr

The concept of fragment-based drug discovery (FBDD) has also driven the synthesis of diverse spirocyclic scaffolds. nih.gov By creating libraries of spirocycles with varied ring sizes, heteroatom content, and substitution patterns, researchers can explore a larger and more three-dimensional chemical space. The inherent rigidity and defined three-dimensional geometry of spirocycles like those derived from this compound make them attractive scaffolds for FBDD. nih.govthieme-connect.com

Table 2: Derivatization Strategies for Spiro[4.4]nonane Systems

Derivatization Approach Precursor Type Resulting Functional Group/Scaffold Example Reagents/Reactions Reference
Activation of Hydroxymethyl Group (1-Azaspiro[4.4]nonan-6-yl)methanol derivative Mesylate, Bromide MsCl, Et₃N; PPh₃, CBr₄ mdpi.com
Ring Opening of Anhydride and Cyclization 2-Oxaspiro[4.4]nonane-1,3-dione Spiro[cycloalkane-pyridazinone]s Aromatic compounds (Friedel-Crafts), Hydrazine derivatives researchgate.net
Electrophilic Cyclization 5-Alkynylpyridine derivatives Iodo-substituted spiro-fused pyridines I₂, NaHCO₃ metu.edu.tr
Synthesis of Heterocyclic Spirocycles Azo-chalcone intermediates Spiro-heterocyclic coumarins Thiourea, guanidine (B92328) hydrochloride, etc. chimicatechnoacta.ru

Theoretical and Computational Investigations of Spiro 4.4 Nonane Systems

Electronic Structure and Conformational Analysis of Spiro[4.4]nonane Scaffolds

The fundamental structure of spiro[4.4]nonane dictates its electronic and conformational behavior. The spiro-linkage forces the two five-membered rings into a nearly perpendicular arrangement. acs.org X-ray crystallography studies on related spiro[4.4]nonane derivatives, such as 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, confirm that the five-membered rings typically adopt envelope conformations, with a dihedral angle between the main planes of the two rings approaching 90 degrees (e.g., 80.46°). researchgate.net This rigid, non-planar geometry is a defining feature, distinguishing spirocycles from more flexible linear or planar aromatic compounds. mdpi.com

This orthogonal arrangement effectively isolates any π-systems located on the separate rings, preventing electronic conjugation through the spiro center. acs.org For a molecule like {Spiro[4.4]nonan-1-yl}methanol, which lacks conjugated π-systems, the electronic structure is primarily governed by sigma bonds and through-space interactions. The introduction of the hydroxymethyl group at the C1 position, adjacent to the spiro carbon, adds another layer of conformational complexity. The rotation around the C1-C(methanol) bond will be influenced by steric interactions with the adjacent ring.

Computational methods, particularly Density Functional Theory (DFT), are crucial for mapping the potential energy surface and identifying the most stable conformers. wordpress.com These calculations can precisely determine bond lengths, angles, and the energetic differences between various envelope and twist conformations of the cyclopentane (B165970) rings, as well as the preferred orientation of substituents like the hydroxymethyl group.

Table 1: General Conformational Features of the Spiro[4.4]nonane Scaffold
Structural FeatureDescriptionTypical Computational FindingReference
Ring ConformationEach five-membered ring typically adopts a non-planar conformation to relieve strain.Envelope conformations are commonly observed as low-energy states. researchgate.net
Ring JunctionThe two rings are joined at a single sp³ carbon atom (spiro center).The planes of the two rings are nearly orthogonal. acs.orgresearchgate.net
RigidityThe spirocyclic system imparts significant conformational rigidity compared to acyclic analogues.High rotational barriers prevent easy interconversion of ring conformations. chemenu.com
Substituent OrientationSubstituents on the rings can adopt axial-like or equatorial-like positions relative to the ring planes.The preferred orientation is determined by minimizing steric hindrance and optimizing electronic interactions. windows.net

Analysis of Molecular Interactions and Stereochemical Complexity

The stereochemistry of spiro[4.4]nonane systems is inherently complex. windows.net The spiro carbon atom itself can be a stereocenter if the substitution pattern on the two rings is appropriate, leading to axial chirality. In this compound, the C1 carbon atom is a stereogenic center, giving rise to enantiomers. The presence of two stereocenters (C1 and the spiro C5) can result in multiple diastereomers. This three-dimensional complexity makes spirocyclic scaffolds valuable in fields like drug discovery, where specific spatial arrangements are crucial for biological activity. mdpi.com

Computational Studies on Reaction Mechanisms and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of reactions involving spiro[4.4]nonane systems. wordpress.com DFT calculations are frequently employed to map reaction pathways, identify intermediates, and calculate the energies of transition states. latrobe.edu.au For instance, in the synthesis of certain heterospirocycles, computational analysis has been used to study the effect of different substituents on the stability of the spiro core and to support a concerted reaction mechanism by demonstrating the absence of a stable intermediate. latrobe.edu.au In other complex multi-step reactions leading to spiro compounds, mechanistic proposals suggest that the rate of subsequent intramolecular cyclization steps can be significantly faster than the initial formation of intermediates, making them difficult to isolate experimentally. mdpi.com

For a molecule like this compound, a key reaction would be the transformation of the hydroxymethyl group. For example, its reaction with methanesulfonyl chloride is a common synthetic step. mdpi.com A computational study of this reaction would involve:

Modeling the reactants, this compound and methanesulfonyl chloride, and the base.

Locating the transition state structure for the nucleophilic attack of the alcohol's oxygen on the sulfur atom.

Calculating the activation energy barrier for the reaction.

Confirming the transition state by frequency analysis (identifying a single imaginary frequency).

Such studies can provide a detailed, atomistic understanding of the reaction's feasibility, regioselectivity, and stereoselectivity, guiding synthetic efforts. ethernet.edu.et

Prediction and Interpretation of Spectroscopic Signatures for Structural Elucidation

The definitive identification of this compound and its stereoisomers relies on a combination of spectroscopic techniques, with computational methods playing a vital role in interpreting the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton. The ¹³C NMR spectrum is particularly diagnostic, featuring a unique signal for the quaternary spiro carbon. The signals for the CH₂OH group—a triplet in the ¹H NMR (coupled to the adjacent CH) and a signal around 60-70 ppm in the ¹³C NMR—would confirm the presence of the hydroxymethyl substituent. Spectroscopic data from closely related structures, such as (1-(Benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)-methanol, provide a basis for predicting these chemical shifts. mdpi.com DFT calculations can predict NMR chemical shifts with a high degree of accuracy, which is invaluable for assigning signals in complex spectra and for distinguishing between different stereoisomers.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretching vibration of the alcohol, typically in the range of 3200-3600 cm⁻¹, and C-O stretching vibrations around 1050-1150 cm⁻¹. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular formula. mdpi.com The fragmentation pattern in the mass spectrum can also provide structural clues about the spirocyclic core.

Chiroptical Spectroscopy: For chiral molecules like the enantiomers of this compound, chiroptical techniques such as circular dichroism (CD) are essential for determining the absolute configuration. rsc.org The experimental CD spectrum is compared with a spectrum predicted by time-dependent DFT (TD-DFT) calculations for a known configuration (e.g., the R-isomer). A match between the experimental and computed spectra allows for the unambiguous assignment of the absolute stereochemistry.

Table 2: Predicted Spectroscopic Data for this compound
TechniqueExpected SignatureInformation ProvidedReference (by Analogy)
¹H NMRMultiplet for CH-OH, doublet of doublets or multiplet for CH ₂OH, broad singlet for OH , complex multiplets for ring protons.Presence of hydroxymethyl group, connectivity of protons. mdpi.com
¹³C NMRSignal for quaternary spiro carbon (C5), signal for C H₂OH (~60-70 ppm), signal for C1, multiple signals for other ring carbons.Confirms carbon skeleton and presence of unique spiro center. mdpi.com
IRBroad O-H stretch (~3200-3600 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹).Confirms presence of hydroxyl functional group. mdpi.com
HRMSAccurate mass measurement corresponding to the molecular formula C₁₀H₁₈O.Unambiguous confirmation of the elemental composition. mdpi.com
Circular DichroismSpecific Cotton effects (positive or negative bands) in the UV region.Determination of absolute configuration when compared with computationally predicted spectra. rsc.org

Research Applications and Advanced Materials Science Utilizing Spiro 4.4 Nonane Derivatives

{Spiro[4.4]nonan-1-yl}methanol as a Key Building Block in Complex Organic Synthesis

The spiro[4.4]nonane framework, characterized by a central quaternary carbon atom connecting two five-membered rings, offers a rigid and well-defined three-dimensional geometry. This structural feature is highly sought after in the design of complex molecular architectures. This compound, as a functionalized derivative, is a crucial starting point for the elaboration of more complex structures.

Intermediate for the Synthesis of Diverse Molecular Architectures

While this compound itself is a valuable starting material, its oxidized counterpart, spiro[4.4]nonane-1,6-dione, and the corresponding diols are more extensively documented as versatile intermediates. The synthesis of these key intermediates often involves multi-step sequences, starting from simpler acyclic or monocyclic precursors. For instance, a practical asymmetric synthesis of enantiopure spiro acs.orgacs.orgnonane-1,6-dione has been developed, highlighting its importance as a precursor for chiral ligand development. researchgate.net This synthesis involves a kinetic resolution of a ketone precursor followed by a series of reactions including hydroformylation, oxidation, esterification, and Dieckmann cyclization to construct the spirocyclic core. researchgate.net

The hydrogenation of spiro[4.4]nonane-1,6-dione yields spiro[4.4]nonane-1,6-diols, with the stereoselectivity of the product being highly dependent on the choice of catalyst and reaction conditions. ntu.edu.tw These diols, possessing C2 symmetry, are excellent precursors for a variety of chiral ligands. The rigid spirocyclic framework of these molecules makes them ideal for creating well-defined chiral environments in catalytic processes.

Furthermore, organocatalytic methods have been developed for the asymmetric synthesis of chiral spiro[4.4]nonane-1,6-diones, achieving high yields and enantiomeric excesses. researchgate.net These methods provide efficient access to enantiopure building blocks that are essential for the synthesis of a wide range of complex and functionally rich molecules. The ability to construct spiro[4.4]nonane structures with multiple stereocenters in a controlled manner opens up avenues for creating novel molecular scaffolds with potential applications in various fields. researchgate.net

Precursors for Investigation of Bioactive Compounds in Academic Research

The spiro[4.4]nonane skeleton is found in a number of biologically important natural and synthetic compounds. researchgate.net Consequently, synthetic routes to functionalized spiro[4.4]nonanes are of significant interest for the exploration of new bioactive molecules. The development of synthetic protocols to access these scaffolds allows for the systematic investigation of their structure-activity relationships.

For example, the 1-azaspiro[4.4]nonane skeleton is a key structural motif in several bioactive natural products. Methodologies for the construction of this and related spirocyclic systems are crucial for the synthesis of these natural products and their analogues for biological evaluation. While the direct use of this compound as a precursor in this context is not extensively detailed in the provided search results, its structural relationship to key intermediates like spiro[4.4]nonane-1,6-dione suggests its potential as a starting point for the synthesis of such bioactive compounds. The functional group transformations of the hydroxymethyl group can provide access to a variety of other functionalities necessary for building complex bioactive molecules.

Chiral Spiro[4.4]nonane Derivatives in Asymmetric Catalysis

The rigid and well-defined stereochemistry of chiral spiro[4.4]nonane derivatives makes them excellent candidates for use as ligands in asymmetric catalysis. The spirocyclic framework helps to create a specific chiral environment around a metal center, which can lead to high levels of enantioselectivity in catalytic reactions.

Development and Application of Chiral Ligands for Enantioselective Transformations

The development of novel chiral ligands is a central theme in asymmetric catalysis. Chiral spiro[4.4]nonane-1,6-diols, synthesized from the corresponding dione, serve as valuable precursors for the development of such ligands. ntu.edu.tw These C2-symmetric diols can be converted into a variety of chiral ligands, including phosphines and amines, which are widely used in transition-metal-catalyzed asymmetric reactions.

The effectiveness of these chiral spiro-based ligands has been demonstrated in various enantioselective transformations. For instance, chiral spiro ligands have been successfully applied in asymmetric catalytic hydrogenation, carbon-carbon bond-forming reactions, and carbon-heteroatom bond-forming reactions. These reactions are fundamental in organic synthesis and are crucial for the production of enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries.

The table below summarizes some examples of enantioselective transformations using chiral spiro[4.4]nonane-based ligands.

Reaction TypeCatalyst/Ligand SystemSubstrateProductEnantiomeric Excess (ee)
Asymmetric HydrogenationRh-SpirOPα-substituted enamidesChiral amines85-97%
Nazarov CyclizationOrganocatalystDivinyl ketonesChiral spiro[4.4]nonanesup to 97%

Optoelectronic Applications of Spiro-Conjugated Systems Derived from Spiro[4.4]nonane

Spiro-conjugated molecules, where two π-systems are held in a perpendicular orientation by a central spiro atom, have emerged as a promising class of materials for organic optoelectronics. The spiro[4.4]nonane core, while not aromatic itself, can serve as a scaffold to which conjugated moieties are attached, thereby creating materials with unique electronic and photophysical properties.

The key advantage of the spiro-linkage is that it disrupts conjugation between the two halves of the molecule, which helps to prevent intermolecular interactions and aggregation that can quench fluorescence in the solid state. acs.org This leads to materials with high morphological stability and good charge transport properties. researchgate.net

Design and Synthesis of Materials for Organic Light-Emitting Diodes (OLEDs)

Spiro compounds are widely utilized in the design of materials for organic light-emitting diodes (OLEDs). researchgate.netacs.orgacs.org The spirobifluorene unit is a classic example, but the underlying principle of using a spiro center to create a three-dimensional, rigid structure can be extended to systems based on the spiro[4.4]nonane framework. These materials can function as emitters, hosts, or charge-transporting layers in OLED devices. researchgate.net

The design of spiro-conjugated materials for OLEDs often involves attaching electron-donating and electron-accepting groups to the spiro scaffold. This allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls the color of the emitted light. The rigid spiro-core helps to maintain a high photoluminescence quantum yield in the solid state by preventing non-radiative decay pathways. rsc.org

The synthesis of these materials typically involves cross-coupling reactions to attach the desired aromatic and heteroaromatic units to a pre-formed spiro[4.4]nonane core. The functional handles on the spiro[4.4]nonane precursor, which can be derived from this compound, are crucial for these synthetic transformations.

The table below highlights key properties of spiro-conjugated materials relevant to OLED applications.

PropertyAdvantage of Spiro-Conjugated Structure
Morphological Stability The rigid, three-dimensional structure prevents crystallization and leads to stable amorphous films. acs.orgacs.org
High Glass Transition Temperature (Tg) Contributes to the thermal stability and longevity of the OLED device. acs.org
Solution Processability The non-planar structure can improve solubility, allowing for fabrication of devices by printing techniques. researchgate.net
High Photoluminescence Quantum Yield The spiro-linkage prevents aggregation-caused quenching, leading to efficient light emission. acs.orgrsc.org
Tunable Electronic Properties The HOMO and LUMO levels can be readily modified by attaching different functional groups to the spiro core. rsc.org

Utilization in Photorefractive Systems and Charge Transport Materials

The inherent rigidity and defined three-dimensional structure of spiro-compounds are highly desirable for creating morphologically stable, amorphous thin films, which are crucial for optoelectronic devices. mdpi.com Molecules incorporating a spiro junction can exhibit high charge mobility, a property essential for efficient charge transport materials. researchgate.net Spiro-conjugated carbocycles, for instance, have been noted for combining the high morphological stability typically seen in polymeric systems with the high charge mobility of low molecular weight materials. researchgate.net This unique combination helps in preventing issues like crystallization, ensuring long-term device stability and performance.

While complex spiro-systems like spirobifluorenes are extensively studied and have demonstrated significant potential, research specifically detailing derivatives of the simpler spiro[4.4]nonane core in photorefractive or charge transport applications is less prevalent in the reviewed literature. The photorefractive effect relies on a material's ability to exhibit both photoconductivity and an electro-optic response. The design of materials for this purpose often involves incorporating chromophores, photosensitizers, and charge-transporting moieties. The spiro[4.4]nonane skeleton could serve as a robust, non-conjugated scaffold to spatially orient functional groups, thereby influencing the bulk electronic properties of the material. However, specific studies demonstrating the application of this compound or its direct derivatives in photorefractive polymers were not identified in the surveyed literature. The primary focus remains on more electronically active and larger spiro cores.

Application as Host Materials in Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a leading photovoltaic technology, and the hole-transporting material (HTM) is a critical component influencing their efficiency and stability. dntb.gov.ua Spiro-type molecules are archetypal HTMs due to their unique orthogonal molecular conformation, which facilitates the formation of uniform, amorphous films and provides good thermal stability. dntb.gov.ua The benchmark HTM, Spiro-OMeTAD, is a spirobifluorene derivative, highlighting the success of the spiro concept in this field.

Derivatives of the spiro[4.4]nonane core, particularly nitrogen-containing analogues (azaspiro[4.4]nonanes), have been investigated as components in perovskite solar cells. For instance, 5-Azaspiro[4.4]nonan-5-ium salts are commercially available materials used in perovskite research, suggesting their role as additives or precursors for interface modification or as components in the synthesis of more complex HTMs. These ionic compounds can influence the perovskite layer's crystallinity and passivate defects at the interfaces, which are critical factors for achieving high device performance.

Despite the foundational role of spiro architectures, specific device performance data for PSCs employing a simple spiro[4.4]nonane-based molecule as the primary HTM were not prominently featured in the available research. The development of novel HTMs is a dynamic area, and while the spiro[4.4]nonane scaffold offers a synthetically accessible and stable core, its electronic properties would need significant functionalization to achieve the high hole mobility and appropriate energy level alignment required for efficient hole extraction and transport in high-performance PSCs.

Strategic Role in Natural Product Total Synthesis

The spiro[4.4]nonane motif is a core structural feature in several complex and biologically active natural products. Its synthesis represents a significant challenge due to the need to construct a sterically congested quaternary carbon center. Consequently, the development of synthetic methodologies to access this spirocyclic system is a key area of research.

Methodological Development for Spiro[4.4]nonane-Containing Natural Products (e.g., Fredericamycin A)

Fredericamycin A is a potent antitumor antibiotic characterized by a unique hexacyclic structure containing a spiro[4.4]nonane core. researchgate.net The total synthesis of this molecule has attracted considerable attention, leading to the development of various strategies to construct its central spirocyclic ring system. researchgate.netosti.govnih.govresearchgate.net These methods often serve as a benchmark for testing the utility of new chemical reactions.

Key strategies have focused on efficiently forming the spiro-junction. Early approaches involved intramolecular acylation and high-pressure Diels-Alder reactions. nih.gov Another successful strategy has been the use of radical spiro-cyclization. nih.gov A notable method involves a manganese(III)-based oxidative free-radical cyclization, which provides a convenient pathway to the spiro[4.4]nonane system. osti.gov Furthermore, intramolecular [4+2] cycloaddition pathways have been elegantly employed to achieve the asymmetric total synthesis of Fredericamycin A, addressing the challenge of controlling the stereochemistry of the quaternary carbon center. researchgate.net

Table 1: Methodologies for the Synthesis of the Spiro[4.4]nonane Core in Fredericamycin A
Synthetic StrategyKey Reaction TypeDescriptionReference
Intramolecular Acylation / Diels-AlderCycloadditionAn approach utilizing an intramolecular acylation followed by a high-pressure Diels-Alder reaction to form the spirocyclic system. nih.gov
Radical Spiro-CyclizationRadical ChemistryFormation of the spiro-junction through the cyclization of a radical intermediate onto an aromatic ring. nih.gov
Manganese(III)-Mediated CyclizationOxidative Radical CyclizationAn oxidative free-radical cyclization mediated by manganese(III) acetate (B1210297) to construct the spiro[4.4]nonane framework. osti.gov
Asymmetric Intramolecular [4+2] CycloadditionPericyclic ReactionAn enantioselective approach using an intramolecular Diels-Alder reaction to establish the spiro-center with high stereocontrol. researchgate.net
Photochemical ApproachPhotocyclizationA two-step strategy involving an intramolecular 1,6-hydrogen abstraction followed by a cyclization sequence upon photochemical irradiation. researchgate.net

Synthesis of Spirocyclic Motifs as Core Structures (e.g., Spirocyclic Prolines)

The spiro[4.4]nonane skeleton is not only found in carbocyclic natural products but also serves as a basis for important heterocyclic structures. The 1-azaspiro[4.4]nonane ring system, for example, is the core skeleton of the Cephalotaxus alkaloids, such as cephalotaxine, which exhibit significant antileukemic activity. dntb.gov.uaresearchgate.net The synthesis of this motif is therefore of high importance. Synthetic strategies generally fall into two categories: the formation of a cyclopentane (B165970) ring onto a pre-existing pyrrolidine (B122466) derivative or, conversely, the formation of a pyrrolidine ring onto a pre-existing cyclopentane derivative. nih.gov A powerful modern approach involves a domino radical bicyclization of functionalized oxime ethers, which allows for the construction of the 1-azaspiro[4.4]nonane skeleton in moderate yields (11-67%). dntb.gov.uaresearchgate.netrsc.org

Furthermore, the principles of spirocycle synthesis have been extended to create novel amino acid analogues, such as spirocyclic prolines. These conformationally constrained proline mimics are valuable tools in medicinal chemistry for designing peptides and peptidomimetics with specific secondary structures. An efficient, multigram synthesis of 3,3-spiro-α-proline chimeras has been developed starting from cyclic ketones, demonstrating the feasibility of producing these valuable building blocks on a practical scale.

Table 2: Synthetic Strategies for Azaspiro[4.4]nonane and Spirocyclic Proline Motifs
Target MotifGeneral StrategyKey MethodologiesYieldsReference
1-Azaspiro[4.4]nonaneCyclopentane ring formation on pyrrolidineAcyloin condensation of a diester.Varies nih.gov
1-Azaspiro[4.4]nonanePyrrolidine ring formation on cyclopentanePalladium-catalyzed domino reaction of a dienyl ketone oxime.Varies nih.gov
1-Azaspiro[4.4]nonaneDomino Radical BicyclizationRadical cyclization initiated by AIBN or Et₃B involving alkoxyaminyl radicals.11-67% dntb.gov.uaresearchgate.netrsc.org
3,3-Spiro-α-proline ChimerasMulti-step synthesis from cyclic ketonesIncludes steps like Strecker reaction or related amino-nitrile syntheses followed by cyclization and hydrolysis.Multigram scale

Emerging Applications in Novel Material Development and Functional Studies

Beyond the established roles in natural product synthesis and as scaffolds for HTMs, derivatives of spiro[4.4]nonane are finding use in other areas of materials science and medicinal chemistry. The rigid spirocyclic framework is an attractive building block for creating molecules with unique and well-defined three-dimensional shapes, which is a key principle in the design of novel functional molecules. mdpi.com

In medicinal chemistry, the spiro[4.4]nonane skeleton is present in a number of biologically important compounds. The constrained conformation imparted by the spiro center can lead to higher binding affinity and selectivity for biological targets. mdpi.com Recent studies have explored spirocyclic derivatives as potential antioxidants, with structure-activity relationships indicating that the presence and positioning of phenolic or other hydrogen-donating groups on the spiro-scaffold are critical for activity.

Functionalized spiro[4.4]nonanes are also being developed as chiral ligands for asymmetric catalysis. The synthesis of optically active spiro[4.4]nonane derivatives allows for the creation of a chiral environment around a metal center, which can be used to control the stereochemical outcome of chemical reactions. Additionally, novel synthetic routes have been developed to produce enantiopure spiro[4.4]nonane C-(2'-deoxy)ribonucleosides, which are carbocyclic analogues of nucleosides with potential applications in antiviral or anticancer therapies. The development of practical synthetic methods for such complex molecules underscores the versatility of the spiro[4.4]nonane core in constructing diverse and functional organic molecules.

Analytical and Characterization Methodologies in Spiro 4.4 Nonane Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, chemists can garner detailed information about atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of {Spiro[4.4]nonan-1-yl}methanol, distinct signals would be expected for the different types of protons. The protons of the two cyclopentyl rings, being diastereotopic due to the chiral center at C1, would appear as complex multiplets in the aliphatic region (typically 1.2-2.0 ppm). The proton attached to the carbinol carbon (CH-OH) would likely appear as a multiplet around 3.6-4.0 ppm, its chemical shift influenced by the hydroxyl group. The methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH) would also give rise to a distinct signal, likely a doublet, influenced by the adjacent chiral center. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which is concentration and solvent-dependent.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. For this compound, nine distinct signals would be expected in the ¹³C NMR spectrum. The spirocyclic carbon atom (C5) is a unique quaternary center and would appear at a characteristic chemical shift. The carbinol carbon (C1) and the methanol carbon (-CH₂OH) would resonate in the downfield region typical for oxygen-bearing carbons (approx. 60-80 ppm). The remaining methylene carbons of the two cyclopentane (B165970) rings would appear in the upfield aliphatic region. Data from related compounds like spiro[4.4]nonadiene-1,3 can provide reference points for the chemical shifts of the spiro[4.4]nonane framework carbons. tue.nl

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assembling the complete structure. COSY experiments establish proton-proton coupling networks, allowing for the tracing of connections within the cyclopentyl rings and to the methanol group. HSQC spectra correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH-OH (C1)3.6 - 4.0 (m)75 - 80
-CH₂OH3.4 - 3.7 (d)60 - 65
-OHVariable (br s)-
Spiro Carbon (C5)-55 - 65
Ring CH₂1.2 - 2.0 (m)20 - 40

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. Another key absorption is the C-O stretching vibration, which typically appears as a strong band in the 1000-1260 cm⁻¹ region. Additionally, the spectrum will be dominated by strong, sharp peaks in the 2850-3000 cm⁻¹ range, corresponding to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclopentane rings and the methanol group.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Alcohol (O-H)Stretching (H-bonded)3200 - 3600Strong, Broad
Alkane (C-H)Stretching2850 - 3000Strong
Alcohol (C-O)Stretching1000 - 1260Strong

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.

For this compound (C₁₀H₁₈O), the molecular weight is 154.25 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 154. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.

The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18), leading to a peak at m/z = 136. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is also common, which for this molecule would involve the loss of the -CH₂OH group or cleavage within the ring, leading to various fragment ions. The spiro[4.4]nonane core itself can undergo characteristic ring fragmentations. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used for the analysis of volatile compounds, while Electrospray Ionization Time-of-Flight (ESI-TOF) is a softer ionization technique often used in conjunction with liquid chromatography.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (Predicted)Description
[M]⁺154Molecular Ion
[M-H₂O]⁺136Loss of water
[M-CH₂OH]⁺123Alpha-cleavage, loss of methanol group
[C₅H₉]⁺69Fragmentation of cyclopentyl ring

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

While spectroscopic methods provide connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and preferred conformation. This technique is particularly crucial for spirocyclic compounds, which often possess unique and rigid three-dimensional shapes.

To perform X-ray crystallography, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the precise positions of all atoms can be determined. For chiral molecules like this compound, this method can definitively establish the absolute configuration (R or S) at the stereocenter (C1).

In the context of spiro[4.4]nonane research, X-ray crystallography has been successfully used to determine the absolute configuration of related compounds, such as spiro[4.4]nonane-1,6-diols. ntu.edu.tw This technique provides invaluable insight into the spatial arrangement of the two cyclopentane rings relative to each other, which is critical for understanding the molecule's reactivity and its potential use as a chiral ligand or building block.

Chromatographic Purification and Analytical Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the isolation of target compounds from reaction mixtures and for assessing their purity.

Column chromatography is a fundamental purification technique in organic synthesis. For the isolation of this compound, a polar stationary phase like silica (B1680970) gel is typically used. The separation principle is based on the differential partitioning of the components of a mixture between the stationary phase and a liquid mobile phase (eluent).

Given the presence of a polar hydroxyl group, this compound is a moderately polar compound. It will adhere to the silica gel more strongly than nonpolar byproducts (like unreacted starting materials) but less strongly than highly polar impurities. A mobile phase of intermediate polarity, often a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is used to elute the compound from the column. The polarity of the eluent is often gradually increased during the separation (gradient elution) to effectively separate compounds with different polarities.

Flash chromatography is an advancement over traditional gravity-fed column chromatography. It utilizes pressure to force the solvent through the column more quickly, resulting in faster and more efficient separations. This is the standard method for routine purification in modern research laboratories. The separation of spiro[4.4]nonane-1,6-diols has been effectively achieved using column chromatography with a stepwise gradient of petroleum ether and ethyl acetate (B1210297). ntu.edu.tw

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and widely employed analytical technique in synthetic organic chemistry for the qualitative monitoring of reaction progress. Its application in the context of spiro[4.4]nonane research, particularly in reactions involving this compound and its precursors, is crucial for rapidly assessing the consumption of starting materials, the formation of products, and the presence of any intermediates or byproducts.

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica gel or alumina (B75360) coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). The separation is based on the polarity of the compounds. In the synthesis of this compound, which is often achieved through the reduction of spiro[4.4]nonan-1-one, TLC can be used to effectively track the conversion. The starting material, a ketone, is less polar than the resulting alcohol product. Consequently, the ketone will travel further up the TLC plate, exhibiting a higher Retention Factor (Rf), while the more polar alcohol will have a stronger interaction with the stationary phase and thus a lower Rf value.

Detailed Research Findings

In studies involving the synthesis of spiro[4.4]nonane derivatives, specific TLC conditions have been reported to be effective for reaction monitoring. For instance, in the synthesis of a related compound, (2,2-Dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol, the reaction progress was monitored using silica gel plates with a mobile phase of hexane/ethyl acetate (5:1). beilstein-journals.org Visualization of the spots on the TLC plate was achieved by staining with a 1% aqueous potassium permanganate (B83412) (KMnO4) solution. beilstein-journals.org This visualization agent is particularly useful for detecting compounds with functional groups that can be oxidized, such as alcohols.

The choice of eluent is critical for achieving good separation. For spiro[4.4]nonane systems, solvent mixtures of a non-polar hydrocarbon (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or ether) are common. The ratio of these solvents can be adjusted to optimize the separation of spots. For example, in the separation of spiro[4.4]nonane-1,6-diols, a related class of compounds, column chromatography—a technique that shares the same separation principles as TLC—was performed with petroleum ether and ethyl acetate mixtures. ntu.edu.tw

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting material as a reference. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction.

Below is an illustrative data table representing the TLC monitoring of the reduction of spiro[4.4]nonan-1-one to this compound.

Table 1: TLC Monitoring of the Reduction of Spiro[4.4]nonan-1-one

Time PointSpottingObserved Spots (Rf value)Interpretation
t = 0 hStarting Material (SM)0.65Reaction has not started.
t = 1 hReaction Mixture (RM)0.65 (intense), 0.30 (faint)Reaction is in progress. Starting material is being consumed and product is forming.
t = 3 hReaction Mixture (RM)0.65 (faint), 0.30 (intense)Reaction is nearing completion. Most of the starting material has been converted to product.
t = 5 hReaction Mixture (RM)0.30Reaction is complete. No starting material is visible.

TLC Conditions: Silica gel 60 F254 plates; Mobile Phase: Hexane/Ethyl Acetate (5:1); Visualization: 1% aqueous KMnO4 stain. Note: Rf values are representative and can vary based on specific experimental conditions.

Future Directions and Outlook in Spiro 4.4 Nonan 1 Yl Methanol Research

Development of Novel and Efficient Synthetic Pathways for Spiro[4.4]nonane Scaffolds

The construction of the spiro[4.4]nonane core remains a central challenge for synthetic organic chemists, given its inherent structural complexity. mdpi.com Future research will undoubtedly focus on developing more efficient, selective, and sustainable methods to access this scaffold. A key area of development will be the advancement of cascade and domino reactions, which allow for the formation of multiple chemical bonds in a single operation, thereby increasing efficiency and reducing waste. nih.govnih.govresearchgate.net

Strategies that are expected to see significant development include:

Palladium-Catalyzed Cascade Reactions: Building on existing methods that form multiple carbon-carbon bonds, future pathways will likely explore novel catalytic cycles to construct the spiro[4.4]nonane skeleton from simple, readily available starting materials. nih.gov

Domino Radical Bicyclizations: The use of radical intermediates to initiate cyclization cascades offers a powerful tool for building complex polycyclic systems and will be further explored to enhance yields and diastereoselectivity for spiro[4.4]nonane derivatives. nih.govresearchgate.net

Tandem Cycloaddition/Aromatization Reactions: Methods involving Diels-Alder reactions followed by aromatization have proven effective for creating annulated spiro[4.4]nonane systems and will be expanded to a wider range of substrates. acs.orgnih.gov

Asymmetric Catalysis: A major focus will be the development of enantioselective methods to control the stereochemistry of the spirocenter and other chiral centers within the molecule, which is crucial for applications in medicinal chemistry and materials science.

These advanced synthetic strategies aim to improve upon traditional multi-step syntheses, offering more direct and atom-economical routes to a diverse range of functionalized spiro[4.4]nonane scaffolds.

Synthetic StrategyKey FeaturesPotential Advancements
Palladium-Catalyzed Cascades Formation of multiple C-C bonds in one pot.Use of novel ligands, exploration of new reaction partners.
Domino Radical Bicyclizations Efficient construction of bicyclic systems via radical intermediates.Improved control over stereoselectivity, broader substrate scope.
Tandem Cycloadditions Rapid assembly of fused ring systems.Development of new diene and dienophile components.
Asymmetric Catalysis Control of enantiomeric purity.Design of new chiral catalysts and ligands for spirocyclization.

Exploration of Undiscovered Reactivity and Cascade Transformations

Beyond the synthesis of the core scaffold, future research will delve into the untapped reactivity of {Spiro[4.4]nonan-1-yl}methanol and its derivatives. The unique steric and electronic properties conferred by the spirocyclic system can lead to novel chemical transformations. A significant area of exploration will be the design of new cascade reactions that utilize the spiro[4.4]nonane framework as a template to control reactivity at remote positions.

Future investigations will likely focus on:

researchgate.netresearchgate.net-Sigmatropic Rearrangements: The development of cascade processes involving key sigmatropic rearrangements to construct complex spiro-heterocycles. researchgate.netthieme-connect.com

Ring-Rearrangement Metathesis: Utilizing metathesis catalysts to perform complex skeletal reorganizations, transforming readily accessible spiro[4.4]nonane derivatives into more complex and unique molecular architectures. researchgate.net

Photocatalysis: Employing visible-light photocatalysis to generate radical intermediates from functionalized spiro[4.4]nonanes, enabling novel C-H functionalization and the construction of new ring systems. acs.org

By exploring these frontiers, chemists can uncover new reaction pathways, leading to the synthesis of previously inaccessible molecules with potentially valuable properties. The discovery of novel cascade transformations will be crucial for building molecular complexity efficiently.

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry is set to become an indispensable tool in the study of spiro[4.4]nonane systems. As computational power increases, so does the accuracy and predictive power of theoretical models. Future research will heavily rely on these tools for several key purposes.

Rational Design: Computational simulations will guide the design of new this compound derivatives with specific, predetermined properties. By modeling the interaction of these molecules with biological targets or their electronic behavior in materials, researchers can prioritize synthetic targets, saving significant time and resources. mdpi.com

Property Prediction: Quantum chemical calculations will be used to predict a wide range of properties, including electronic structure, spectroscopic characteristics (NMR, UV-Vis), and reactivity. barbatti.org This is particularly important for designing molecules for applications in optoelectronics, where understanding absorption and emission properties is critical.

Mechanism Elucidation: Theoretical calculations will provide deep insights into the mechanisms of novel synthetic reactions and cascade transformations. By mapping out reaction pathways and identifying transition states, chemists can better understand and optimize reaction conditions. barbatti.org

The synergy between experimental synthesis and computational modeling will accelerate the discovery and development of new spiro[4.4]nonane-based molecules and materials.

Computational ApplicationObjectiveImpact on Research
Molecular Docking Predict binding affinity to biological targets.Accelerate drug discovery.
DFT Calculations Predict electronic and optical properties.Guide design of new materials for optoelectronics.
Reaction Pathway Modeling Elucidate complex reaction mechanisms.Optimize synthetic routes and improve yields.

Expansion of Applications in Next-Generation Functional Materials and Optoelectronics

The rigid, three-dimensional structure of the spiro[4.4]nonane scaffold is highly advantageous for the construction of advanced materials. The spiro-linkage can improve the morphological stability of materials while allowing for the connection of two distinct π-systems. acs.org This "spiro concept" is particularly promising for organic optoelectronics.

Future applications are envisioned in:

Organic Light-Emitting Diodes (OLEDs): Spiro-functionalized molecules can serve as highly stable host materials or emitters. Their sterically demanding structure helps to prevent intermolecular interactions that can quench fluorescence, leading to more efficient and durable devices. acs.org

Perovskite Solar Cells: Spiro-based compounds are already used as hole-transporting materials (HTMs) in solar cells. Future research will focus on designing new derivatives of this compound to create HTMs with improved charge mobility, stability, and energy level alignment for even higher efficiency solar cells.

Photochromic Materials: The spiro framework can be incorporated into molecules that change their properties upon exposure to light. These materials could find use in smart windows, optical data storage, and molecular switches. acs.org

The ability to tune the electronic properties of spiro[4.4]nonane derivatives by modifying their substituents makes them highly versatile building blocks for a new generation of functional organic materials. nih.gov

Contribution to Sustainable Chemistry Initiatives and Bio-Inspired Synthesis

In line with the global push for environmental responsibility, future research on this compound will increasingly align with the principles of green chemistry. This involves developing syntheses that are more energy-efficient, use less hazardous solvents, and generate minimal waste. envirobiotechjournals.com Multicomponent and domino reactions are inherently "greener" as they reduce the number of synthetic steps and purification processes. mdpi.com

Furthermore, the prevalence of spirocyclic structures in a vast array of natural products provides inspiration for new synthetic strategies. researchgate.netnih.govnih.gov Bio-inspired synthesis will aim to mimic the elegant and efficient ways that nature constructs these complex architectures. This could involve the use of enzymatic catalysis or developing synthetic catalysts that operate under mild, aqueous conditions, similar to biological systems. By drawing inspiration from nature, chemists can develop more sustainable and powerful methods for synthesizing valuable spiro[4.4]nonane-based molecules.

Q & A

Q. What are the common synthetic strategies for preparing {Spiro[4.4]nonan-1-yl}methanol, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions or 1,3-dipolar cycloadditions to form the spirocyclic core. For example, highlights a method using nitrilimine intermediates reacting with CS₂ via double cycloaddition to form spiro[4.4] derivatives, achieving yields up to 96% under mild, transition-metal-free conditions . Key factors include solvent polarity (e.g., DMF for polar intermediates), temperature control (room temperature to 80°C), and base selection (e.g., triethylamine for deprotonation). notes that optimized industrial-scale synthesis requires precise stoichiometry and catalyst tuning to minimize side products .

Q. How is the structural integrity of this compound confirmed experimentally?

NMR spectroscopy is critical. In spiro[4.4] systems, the "inner" olefinic protons exhibit distinct high-field shifts (e.g., 1H NMR: δ ~5.2–5.5 ppm for nonadiene derivatives), while 13C NMR reveals sp³ hybridized bridgehead carbons (δ ~40–50 ppm) . Coupling constants (J ≈ 8–12 Hz for vicinal protons) and NOE correlations help confirm spatial arrangements. Computational validation (e.g., DFT calculations) may supplement experimental data .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

The compound’s hydrophobicity (logP ~2–3, estimated) and solubility profile are key. indicates similar spiro derivatives are soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water. Stability studies under varying pH (e.g., 2–12) and temperature (-20°C to 25°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Molecular docking and MD simulations analyze binding affinity to targets like enzymes or receptors. For instance, describes using AutoDock Vina to model interactions between fluoro-azaspiro compounds and protease active sites, with binding energies ≤ -8 kcal/mol indicating high affinity . QSAR models incorporating steric/electronic parameters (e.g., Hammett constants) further optimize substituent effects .

Q. What strategies resolve contradictions in spectral data for spirocyclic compounds like this compound?

Discrepancies in NMR assignments (e.g., overlapping proton signals) can be addressed via selective decoupling experiments or 2D techniques (HSQC, HMBC). used iterative computational analysis to match experimental 1H/13C coupling constants (e.g., J = 9.8 Hz for cyclohexane protons), resolving ambiguities in spiroaromaticity debates . High-resolution mass spectrometry (HRMS) further validates molecular formulae .

Q. How do solvent systems influence the reactivity of this compound in catalytic transformations?

demonstrates that methanol-water mixtures form cubic/spiro-type clusters (maximal at x(MeOH) = 0.365), altering reaction kinetics. Polar solvents stabilize transition states in SN2 reactions, while non-polar media favor radical intermediates. Solvent-free conditions under microwave irradiation may enhance cyclization efficiency .

Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

Industrial-scale production faces issues like exothermicity control and byproduct formation. recommends flow chemistry for heat dissipation and continuous purification (e.g., inline HPLC). Catalytic recycling (e.g., immobilized Pd nanoparticles) reduces costs, while DOE (Design of Experiments) optimizes parameters like residence time and pressure .

Methodological Notes

  • Data Validation : Cross-reference NMR (), synthetic protocols (), and computational models () to ensure reproducibility.
  • Contradictions : and propose different cyclization mechanisms (thermal vs. catalytic); validate via kinetic isotope effects or intermediate trapping .
  • Safety : Handle methanol derivatives under inert atmospheres to prevent oxidation, and use PPE for neurotoxic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.